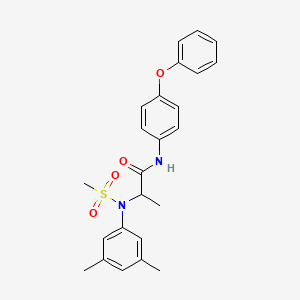![molecular formula C17H16BrFN2O3S B4166985 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide](/img/structure/B4166985.png)
4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide
Vue d'ensemble
Description
4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of a specific protein kinase, known as TAK1, which has been implicated in various cellular processes including inflammation, cell death, and cell growth.
Mécanisme D'action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide involves the selective inhibition of TAK1. TAK1 is a protein kinase that is activated by various stimuli, including cytokines, growth factors, and environmental stress. Once activated, TAK1 phosphorylates downstream targets that are involved in various cellular processes. The inhibition of TAK1 by 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide leads to the suppression of these downstream targets, resulting in the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells. In vivo studies have demonstrated that 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide can inhibit the growth of pancreatic tumors in mouse models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide in lab experiments include its potent inhibitory activity against TAK1, its selectivity for TAK1 over other protein kinases, and its ability to inhibit the growth of various cancer cell lines. The limitations of using this compound include its complex synthesis method and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective TAK1 inhibitors based on the structure of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide. Additionally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, further studies are needed to investigate the potential toxicity and pharmacokinetics of this compound in vivo.
Applications De Recherche Scientifique
The primary application of 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide is in cancer research. TAK1 has been shown to play a critical role in the development and progression of various cancers, including pancreatic, breast, and lung cancer. Therefore, the inhibition of TAK1 by 4-[allyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)benzamide has the potential to be an effective therapeutic strategy for these types of cancers.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c1-3-10-21(25(2,23)24)14-7-4-12(5-8-14)17(22)20-16-9-6-13(18)11-15(16)19/h3-9,11H,1,10H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNJCTSTVXIRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4166914.png)
![ethyl 2-[({4-[(cyclohexylamino)carbonyl]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4166917.png)
![5-(3-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4166920.png)
![2-{[(4-chloro-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4166923.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4166927.png)
![5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166959.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4166969.png)
![N-phenyl-N'-(3-{4-[2-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)urea](/img/structure/B4166973.png)
![N-(4-methyl-1-phthalazinyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B4166977.png)

![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4166989.png)
![N-(4-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4166995.png)
![2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4167006.png)